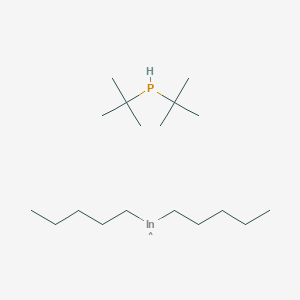
Di-tert-butylphosphane--dipentylindiganyl (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-tert-butylphosphane–dipentylindiganyl (1/1) is a compound that features a combination of phosphane and indiganyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-butylphosphane–dipentylindiganyl (1/1) typically involves the reaction of di-tert-butylphosphine with a suitable indiganyl precursor. The reaction conditions often require an inert atmosphere to prevent oxidation and degradation of the reactants. Common solvents used in the synthesis include hexanes and other non-polar solvents .
Industrial Production Methods
Industrial production of Di-tert-butylphosphane–dipentylindiganyl (1/1) involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
Di-tert-butylphosphane–dipentylindiganyl (1/1) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of Di-tert-butylphosphane–dipentylindiganyl (1/1) include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from the reactions of Di-tert-butylphosphane–dipentylindiganyl (1/1) include phosphine oxides, reduced phosphines, and substituted derivatives. These products can have different chemical and physical properties compared to the parent compound .
Scientific Research Applications
Di-tert-butylphosphane–dipentylindiganyl (1/1) has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is explored for its potential biological activities, including its role as a probe in biochemical studies.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in drug development and delivery systems.
Industry: It is used in the synthesis of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Di-tert-butylphosphane–dipentylindiganyl (1/1) involves its interaction with molecular targets through its phosphane and indiganyl groups. The compound can coordinate with metal centers, facilitating catalytic processes. It can also participate in redox reactions, influencing the activity of enzymes and other biological molecules .
Comparison with Similar Compounds
Similar Compounds
Di-tert-butylphosphine: A related compound with similar phosphane functionality but without the indiganyl group.
Di-tert-butylphosphino-biphenyl: Another compound with a similar phosphane group but different aromatic substituents.
Di-tert-butylphosphino-binaphthyl: A compound with a binaphthyl backbone and di-tert-butylphosphine groups.
Uniqueness
Di-tert-butylphosphane–dipentylindiganyl (1/1) is unique due to the presence of both phosphane and indiganyl groups, which confer distinct electronic and steric properties. This dual functionality enhances its versatility in various chemical and biological applications .
Properties
CAS No. |
189151-41-5 |
|---|---|
Molecular Formula |
C18H41InP |
Molecular Weight |
403.3 g/mol |
InChI |
InChI=1S/C8H19P.2C5H11.In/c1-7(2,3)9-8(4,5)6;2*1-3-5-4-2;/h9H,1-6H3;2*1,3-5H2,2H3; |
InChI Key |
HJABEGDOIDVGTD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC[In]CCCCC.CC(C)(C)PC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


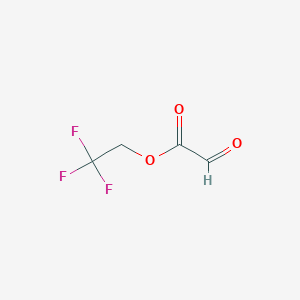
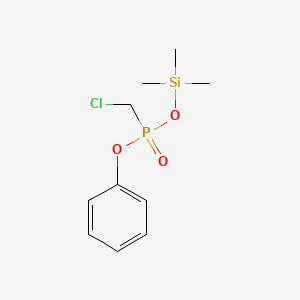
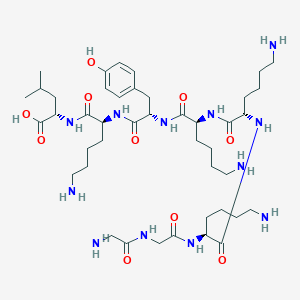
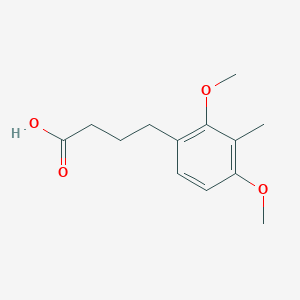
![N,N-Bis[2-(ethylsulfanyl)ethyl]-3-(triethoxysilyl)propan-1-amine](/img/structure/B12557494.png)
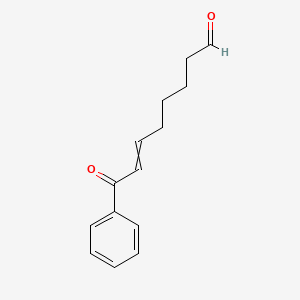
![Silane, [4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]trimethyl-](/img/structure/B12557501.png)
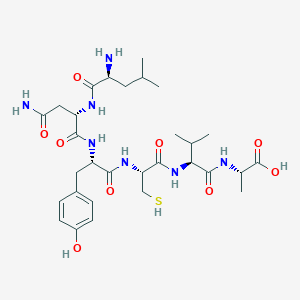
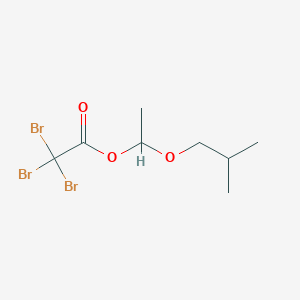
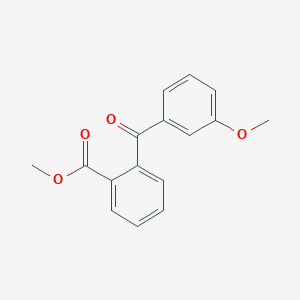
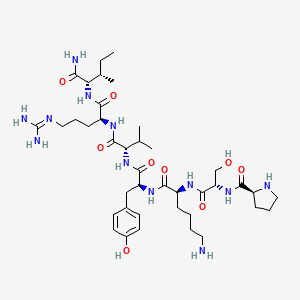
![N''-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}guanidine](/img/structure/B12557521.png)

![Dimethyl (3R)-3-[(ethoxycarbonyl)amino]hexanedioate](/img/structure/B12557524.png)
